molecular formula C8H7ClLiNO3 B2708523 lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate CAS No. 2580208-08-6

lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate

Cat. No.: B2708523
CAS No.: 2580208-08-6
M. Wt: 207.54
InChI Key: ODOBVHAWCZLNOC-UHFFFAOYSA-M
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Description

lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate is a chemical compound that combines lithium with a chlorinated pyridine derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium and the chloropyridinyl group imparts unique chemical properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate typically involves the reaction of 2-(6-chloropyridin-2-yl)-2-methoxyacetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-(6-chloropyridin-2-yl)-2-methoxyacetic acid+LiOHThis compound+H2O\text{2-(6-chloropyridin-2-yl)-2-methoxyacetic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-(6-chloropyridin-2-yl)-2-methoxyacetic acid+LiOH→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The chloropyridinyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, while the chloropyridinyl group can interact with specific receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;2-(6-fluoropyridin-2-yl)-2-methoxyacetate
  • Lithium;2-(6-bromopyridin-2-yl)-2-methoxyacetate
  • Lithium;2-(6-iodopyridin-2-yl)-2-methoxyacetate

Uniqueness

lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical properties compared to its fluorinated, brominated, or iodinated counterparts

Properties

IUPAC Name

lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3.Li/c1-13-7(8(11)12)5-3-2-4-6(9)10-5;/h2-4,7H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOBVHAWCZLNOC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC(C1=NC(=CC=C1)Cl)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClLiNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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